

# Ranalexin-1G: A Comparative Analysis of its Activity Against ESKAPE Pathogens

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## Compound of Interest

Compound Name: *Ranalexin-1G*

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The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (*Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species), poses a significant threat to global health.[1][2][3][4] Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics.[5][6] This guide provides a comparative analysis of the in vitro activity of **Ranalexin-1G**, an antimicrobial peptide isolated from the North American bullfrog *Rana catesbeiana*, against a panel of ESKAPE pathogens.[7][8]

## Performance Benchmarking: Minimum Inhibitory Concentration (MIC)

The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of **Ranalexin-1G** against ESKAPE pathogens. It is important to note that the data is compiled from various studies employing different methodologies, strains, and peptide preparations (native, recombinant, or synthetic analogs), which may contribute to variations in the reported MIC values. For a comprehensive understanding, it is recommended to consult the original research articles.

Table 1: Minimum Inhibitory Concentration (MIC) of Ranalexin Against ESKAPE Pathogens

Pathogen	Strain(s)	MIC (µg/mL)	MIC (µM)	Source(s)
Enterococcus faecium	Not Specified	Data Not Available	Data Not Available	
Staphylococcus aureus	ATCC 25923, MRSA	4 - 128	1.9 - 61.2	[8][9]
Clinical Isolates	50 - 100	[1][2]		
Klebsiella pneumoniae	Clinical Isolates	>250	>119.6	[10]
Clinical Isolates	50 - 100	[1][2]		
Acinetobacter baumannii	Not Specified	4 - 16	1.9 - 7.6	
Pseudomonas aeruginosa	ATCC 27853	No activity	>200	[8]
Enterobacter species	Not Specified	Data Not Available	Data Not Available	

Note: Conversion from µg/mL to µM is based on an approximate molecular weight of 2092 g/mol for Ranalexin. MIC values can vary significantly based on the specific bacterial strain and the experimental conditions used.

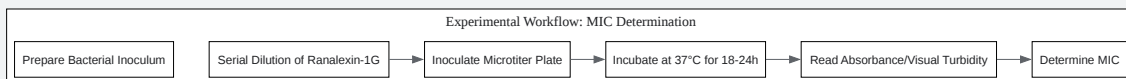
Table 2: Representative MIC Ranges of Common Antibiotics Against ESKAPE Pathogens

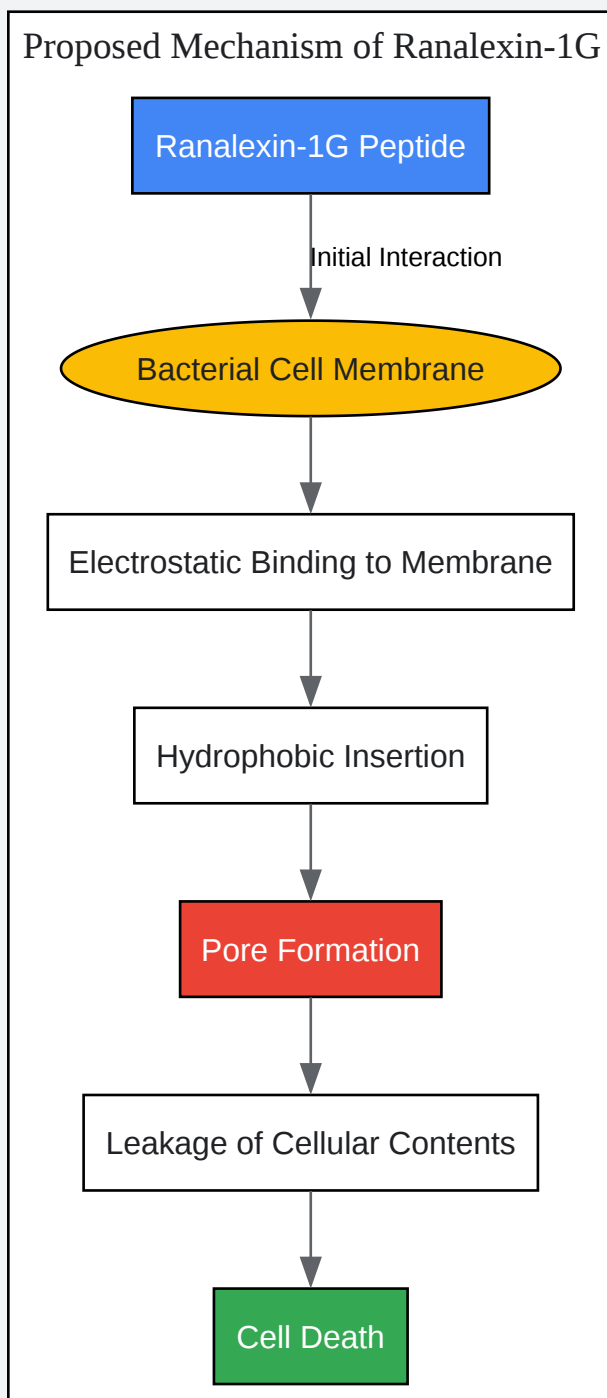
This table provides a general reference for the MIC ranges of some conventional antibiotics against ESKAPE pathogens. This data is aggregated from multiple sources and is intended for comparative purposes only. Direct comparison with **Ranalexin-1G** should be made with caution as the data was not generated in parallel studies.

Pathogen	Antibiotic	Representative MIC Range (µg/mL)
Enterococcus faecium	Vancomycin	1 - >256
Ampicillin	1 - >128	
Staphylococcus aureus	Vancomycin	0.5 - 2
Oxacillin (for MSSA)	≤2	
Klebsiella pneumoniae	Meropenem	≤1 - >16
Ciprofloxacin	≤0.25 - >32	
Acinetobacter baumannii	Meropenem	2 - >64
Colistin	≤2	
Pseudomonas aeruginosa	Piperacillin-Tazobactam	≤16 - >128
Ciprofloxacin	≤0.5 - >32	
Enterobacter species	Meropenem	≤0.5 - >16
Cefepime	≤2 - >32	

## Mechanism of Action and Experimental Workflow

The primary mechanism of action for many antimicrobial peptides, including Ranalexin, is the disruption of the bacterial cell membrane integrity, leading to pore formation and subsequent cell death.<sup>[11][12]</sup> This action is generally rapid and non-specific, which may reduce the likelihood of resistance development compared to antibiotics that target specific metabolic pathways.





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## References

- 1. LL-37\_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LL-37\_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranalexin. A novel antimicrobial peptide from bullfrog (*Rana catesbeiana*) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2000009553A2 - Antimicrobial peptides isolated from the skin of american frogs - Google Patents [patents.google.com]
- 9. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from *Rana catesbeiana* in *Escherichia coli* and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against *Streptococcus pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replacement of L-Amino Acids by D-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution [mdpi.com]
- To cite this document: BenchChem. [Ranalexin-1G: A Comparative Analysis of its Activity Against ESKAPE Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576060#benchmarking-ranalexin-1g-activity-against-a-panel-of-eskape-pathogens]

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